Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate
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Overview
Description
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate is an organic compound with the molecular formula C7H8Cl4O3 It is a derivative of furoic acid, characterized by the presence of four chlorine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate typically involves the chlorination of tetrahydrofuran derivatives followed by esterification. One common method includes the reaction of tetrahydrofuran with chlorine gas in the presence of a catalyst to introduce chlorine atoms at specific positions. The resulting chlorinated intermediate is then esterified with ethanol under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process may result in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions are common for this compound, where chlorine atoms are replaced by nucleophiles like hydroxide ions, amines, or thiols. These reactions can lead to a variety of substituted furoate derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, thiols, typically in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated furoate derivatives.
Substitution: Substituted furoate derivatives with various functional groups.
Scientific Research Applications
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of chlorinated furoate derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the furoate moiety allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2,3,4,5-tetrachlorotetrahydro-2-furoate can be compared with other chlorinated furoate derivatives, such as:
Ethyl 2,3,4,5-tetrachlorofuroate: Similar structure but lacks the tetrahydro moiety.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3,4,5-tetrachlorotetrahydro-3-furoate: Chlorine atoms positioned differently on the furoate ring.
Properties
CAS No. |
4301-38-6 |
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Molecular Formula |
C7H8Cl4O3 |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C7H8Cl4O3/c1-2-13-6(12)7(11)4(9)3(8)5(10)14-7/h3-5H,2H2,1H3 |
InChI Key |
VZCGXLVTQVOWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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